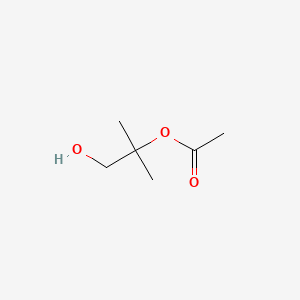

2-Acetoxy-2-methyl-1-propanol

Description

Significance in Organic Synthesis and Chemical Processes

The primary significance of 2-Acetoxy-2-methyl-1-propanol (B563328) in the field of organic synthesis lies in its role as a versatile building block and intermediate. pharmaffiliates.com The presence of two different functional groups, a hydroxyl and an acetoxy group, allows for selective chemical transformations.

The acetoxy group can serve as a protecting group for the tertiary alcohol functionality. wikipedia.org In a multi-step synthesis, a tertiary alcohol might be sensitive to certain reaction conditions. By converting it to an acetate (B1210297) ester, its reactivity is masked, allowing other chemical modifications to be carried out on the molecule. The acetyl group can later be removed under basic or acidic conditions to regenerate the alcohol. wikipedia.org This strategy is fundamental in the synthesis of complex organic molecules.

Furthermore, the primary alcohol in this compound can undergo a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. This bifunctionality makes it a useful precursor for the synthesis of more complex molecules with specific stereochemistry and functionality. The deuterated form, this compound-d6, is also available for use in organic synthesis, likely for mechanistic studies or as an internal standard in analytical chemistry. pharmaffiliates.comclearsynth.com

Current Research Landscape and Future Directions

The current research landscape for this compound appears to be centered on its availability as a research chemical and its potential application in fine chemical synthesis. scbt.com While specific high-impact studies focusing solely on this compound are not abundant, its structural motif is found in various contexts within organic chemistry.

Future research directions for this compound are likely to explore its potential in the following areas:

Asymmetric Synthesis: The development of enantioselective methods to synthesize chiral derivatives of this compound could open up avenues for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.

Polymer Chemistry: The hydroxyl group could be utilized for the incorporation of this molecule into polyester (B1180765) or polyurethane chains, potentially imparting specific properties to the resulting polymers.

Catalyst Development: The synthesis of this and related acetoxy alcohols could be a testing ground for new catalytic methods, including biocatalysis using enzymes, which can offer high selectivity under mild reaction conditions. Research into the catalytic synthesis of related compounds, such as 2-methyl-1-propanol (B41256), is an active area. osti.gov

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-2-methylpropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetoxy 2 Methyl 1 Propanol and Its Structural Analogs

Established Synthetic Pathways

The synthesis of 2-acetoxy-2-methyl-1-propanol (B563328) and its isotopically labeled counterpart, this compound-d6, relies on foundational organic reactions. These pathways are often subject to optimization to enhance yield and purity.

The synthesis of this compound-d6, a deuterated isotopologue valuable in metabolic studies and as an internal standard in mass spectrometry, can be approached by utilizing a deuterated starting material. coompo.com A common strategy involves the use of acetone-d6 (B32918), which is commercially available and can be prepared through H-D exchange from acetone (B3395972) and heavy water under alkaline catalysis. nist.gov

A potential synthetic route commences with the conversion of acetone-d6 to 2-methyl-d6-1,2-propanediol. While direct conversion methods are not extensively documented, a plausible approach involves a Grignard reaction. For instance, the reaction of acetone with a Grignard reagent can yield tertiary alcohols like 2-methyl-2-propanol. doubtnut.com A subsequent selective oxidation and reduction sequence, or a hydroxylation reaction, would be necessary to introduce the primary alcohol functionality to form the diol.

Once the deuterated diol, 2-methyl-d6-1,2-propanediol, is obtained, the final step is a selective acetylation of the tertiary hydroxyl group. This can be achieved using acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct. The reaction conditions would need to be carefully controlled to favor mono-acetylation at the tertiary position over the primary hydroxyl group.

Catalytic hydrogen-deuterium (H-D) exchange reactions represent another avenue for deuteration. rsc.org These methods often employ transition metal catalysts, such as iridium or palladium, to facilitate the exchange of hydrogen atoms for deuterium (B1214612) from a deuterium source like D2O. rsc.orgresearchgate.net For a molecule like this compound, this would likely involve the exchange of the hydroxyl proton and potentially the protons on the methyl groups, depending on the catalyst and reaction conditions. However, achieving selective deuteration at the methyl groups while preserving the acetoxy group can be challenging and may require specific catalytic systems. researchgate.netnih.gov

Table 1: Potential Deuterated Starting Materials and Reagents

| Compound/Reagent | CAS Number | Molecular Formula | Use in Synthesis |

| Acetone-d6 | 666-52-4 | C₃D₆O | Precursor for the deuterated backbone. nist.govgoogle.com |

| Deuterium oxide (D₂O) | 7789-20-0 | D₂O | Deuterium source for H-D exchange reactions. coompo.com |

| This compound-d6 | Not available | C₆H₆D₆O₃ | Target deuterated compound. oakwoodchemical.com |

Note: The table is interactive and can be sorted by clicking on the column headers.

The laboratory-scale synthesis of this compound typically starts from the corresponding diol, 2-methyl-1,2-propanediol. The key transformation is the selective acetylation of the tertiary hydroxyl group. To achieve high purity and yield, several factors must be optimized.

The choice of acetylating agent and reaction conditions is crucial. While acetic anhydride is a common choice, the reaction can sometimes lead to the diacetylated product or reaction at the primary alcohol. To improve selectivity, the reaction can be carried out at low temperatures and with a stoichiometric amount of the acetylating agent. The use of a mild base, such as pyridine (B92270) or triethylamine, can catalyze the reaction and scavenge the acetic acid byproduct.

Purification of the final product is essential to remove unreacted starting materials, the diacetylated byproduct, and other impurities. Distillation under reduced pressure is a common method for purifying liquid products like this compound. nih.gov The purity can be assessed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. A patent for the preparation of a related compound, 2-methyl-1-phenyl-1-propanol, reports achieving a purity of over 99% and a yield of 91.1% through optimized reaction and distillation conditions, highlighting the potential for high-purity synthesis. nih.gov

Table 2: Reactants and Products in the Synthesis of this compound

| Compound | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Methyl-1,2-propanediol | 558-43-0 | C₄H₁₀O₂ | Starting material. jocpr.com |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Acetylating agent. |

| This compound | 947252-23-5 | C₆H₁₂O₃ | Final product. doubtnut.commdpi.com |

Note: The table is interactive and can be sorted by clicking on the column headers.

Strategies for Related Compounds and Precursors

The synthesis of structural analogs of this compound often employs specialized techniques to introduce chirality or different functional groups.

The synthesis of enantiomerically pure compounds is of great importance in the pharmaceutical and fine chemical industries. Lipases are versatile enzymes that can be used for the kinetic resolution of racemic mixtures to obtain chiral building blocks. chemicalbook.com

One such example is the preparation of (S)-3-acetoxy-2-methylpropanol. A study reported the lipase-catalyzed asymmetric hydrolysis of the corresponding racemic acetate (B1210297). mdpi.com In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. A study utilizing lipase AY from Candida rugosa achieved the production of (S)-3-acetoxy-2-methylpropanol with an enantiomeric excess (e.e.) of 60%. mdpi.comchemicalbook.com

To achieve higher enantiomeric excess, optimization of the reaction conditions is necessary. This can include screening different lipases, solvents, and acylating agents. For instance, lipase-catalyzed enantioselective acylation of 2-methyl-1,3-propanediol (B1210203) has been shown to produce the (S)-monoacetate with high enantioselectivity. The choice of the acyl donor can also significantly impact the enantioselectivity of the reaction.

Table 3: Enzymes and Compounds in Chiral Synthesis

| Compound/Enzyme | Source/CAS Number | Role in Synthesis |

| (S)-3-Acetoxy-2-methylpropanol | N/A | Target chiral product. mdpi.com |

| Lipase AY | Candida rugosa | Biocatalyst for asymmetric hydrolysis. mdpi.comchemicalbook.com |

| 2-Methyl-1,3-propanediol | 2163-42-0 | Prochiral starting material for enantioselective acylation. jocpr.com |

Note: The table is interactive and can besorted by clicking on the column headers.

The synthesis of structural analogs often requires multi-step sequences to introduce desired functional groups. An important analog of this compound is 2-amino-2-methyl-1-propanol (B13486), a widely used buffering agent and synthetic intermediate.

A documented laboratory-scale synthesis of 2-amino-2-methyl-1-propanol involves the ring-opening of 2,2-dimethylaziridine (B1330147). This method provides a high yield and purity of the final product.

The synthesis begins by treating 2,2-dimethylaziridine with a dilute aqueous solution of sulfuric acid. The reaction is typically carried out at a slightly elevated temperature (40-50 °C) while maintaining a slightly acidic pH (3.5-4). The acidic conditions facilitate the protonation of the aziridine (B145994) nitrogen, making the ring susceptible to nucleophilic attack by water. This ring-opening reaction results in the formation of 2-amino-2-methyl-1-propanol.

Table 4: Key Reagents in the Synthesis of 2-Amino-2-methyl-1-propanol

| Reagent | CAS Number | Molecular Formula | Function |

| 2,2-Dimethylaziridine | 2658-24-4 | C₄H₉N | Starting material. |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | Catalyst for ring-opening. |

| Sodium Hydroxide (B78521) | 1310-73-2 | NaOH | Neutralizing agent. |

Note: The table is interactive and can be sorted by clicking on the column headers.

Multi-step Chemical Transformations in Analog Production (e.g., 2-Amino-2-methyl-1-propanol)

Isobutene-Derived Routes

The synthesis of this compound from isobutene is a multi-step process. A primary method involves the initial conversion of isobutene to an alcohol intermediate, followed by esterification. A common industrial route to produce the precursor alcohol, 2-methyl-1-propanol (B41256) (isobutanol), from isobutene is not direct but proceeds via propylene. The hydroformylation of propene, also known as the oxo synthesis, yields a mixture of n-butyraldehyde and isobutyraldehyde (B47883). Subsequent hydrogenation of the isobutyraldehyde produces 2-methyl-1-propanol.

Alternatively, isobutene can be hydrated to tert-butanol (B103910), which is a major industrial process. However, converting tert-butanol to 2-methyl-1-propanol is not a straightforward or common industrial route.

Once 2-methyl-1-propanol is obtained, it can be readily acetylated to form the target compound, this compound. This is typically achieved through reaction with acetic anhydride or acetyl chloride, often in the presence of a catalyst. Various catalysts can be employed to facilitate this esterification, including solid acid catalysts and ionic liquids, which offer advantages in terms of separation and reusability. For instance, expansive graphite (B72142) has been demonstrated as an effective catalyst for the acetylation of primary and secondary alcohols with acetic anhydride. The reaction proceeds efficiently at room temperature or with gentle heating. Another approach involves the use of a Brønsted acidic ionic liquid based on morpholine, which also serves as a recyclable catalyst for the acetylation of alcohols under solvent-free conditions. researchgate.net

The general reaction for the acetylation of 2-methyl-1-propanol is depicted below:

Reaction Scheme for the Acetylation of 2-Methyl-1-propanol: CH₃CH(CH₃)CH₂OH + (CH₃CO)₂O → CH₃CH(CH₃)CH₂OCOCH₃ + CH₃COOH

Table 1: Catalytic Acetylation of Alcohols

| Catalyst | Acylating Agent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Expansive Graphite | Acetic Anhydride | Room temperature or refluxing CH₂Cl₂ or CHCl₃ | Efficient for primary and secondary alcohols. Tertiary alcohols like tert-butanol undergo elimination. | |

| N-methylmorpholinium propanesulfonic acid ammonium (B1175870) hydrogensulfate ([MMPPA][HSO₄]) | Acetic Anhydride | Solvent-free | Rapid and efficient acetylation. The ionic liquid catalyst is recoverable and reusable. | researchgate.net |

| Vanadium(IV) oxide sulfate (B86663) (VOSO₄·5H₂O) | Acetic Anhydride | Room temperature | Effective for the esterification of various phenols and alcohols. | frontiersin.org |

Nitropropane-Based Routes for 2-Nitro-2-methyl-1-propanol Intermediates

A significant synthetic pathway to structures analogous to this compound involves the use of nitroalkanes, specifically 2-nitropropane (B154153). This route centers on the formation of the intermediate 2-nitro-2-methyl-1-propanol. This key intermediate is synthesized via a nitroaldol reaction, commonly known as the Henry reaction, between 2-nitropropane and formaldehyde (B43269). wikipedia.orgorganic-chemistry.org

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org In this specific application, the α-carbon of 2-nitropropane is deprotonated by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield 2-nitro-2-methyl-1-propanol. wikipedia.org

Various bases can be used to catalyze this reaction, including alkali metal hydroxides (like sodium hydroxide or potassium hydroxide), basic ion-exchange resins, and tertiary amines. google.com The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, are crucial for achieving high yields and purity of the crystalline product. google.com For instance, a process for the direct preparation of crystalline 2-nitro-2-methyl-1-propanol with high purity involves reacting 2-nitropropane and formaldehyde in a concentrated medium at a temperature between 40° and 58° C, with a controlled amount of an inorganic basic catalyst. google.com

Reaction Scheme for the Henry Reaction: CH₃CH(NO₂)CH₃ + HCHO → (CH₃)₂C(NO₂)CH₂OH

Table 2: Synthesis of 2-Nitro-2-methyl-1-propanol via Henry Reaction

| Reactants | Catalyst | Solvent/Medium | Key Reaction Conditions | Yield/Purity | Reference |

|---|---|---|---|---|---|

| 2-Nitropropane, Formaldehyde | Inorganic base (e.g., NaOH, KOH) | Concentrated medium | Molar ratio ~1:1, Temp: 40-58°C, pH 7-11 | High yield, Purity ≥ 95% | google.com |

| 2-Nitropropane, Paraformaldehyde | Alkali (dissolved in alcohol) | Alcoholic solvent | Neutralization with acid after reaction | Yield: 95.1% | google.com |

| 2-Nitropropane, Formaldehyde | Basic ion exchange resins or tertiary amines | Aqueous or water-alcohol medium | Standard Henry reaction conditions | Not specified | google.com |

The resulting 2-nitro-2-methyl-1-propanol is a versatile intermediate. The nitro group can be reduced to an amine to form 2-amino-2-methyl-1-propanol, a compound with various industrial applications. patsnap.com Furthermore, the hydroxyl group of 2-nitro-2-methyl-1-propanol is available for further functionalization, such as esterification, to produce a range of structural analogs.

Chemical Reactivity and Mechanistic Investigations of 2 Acetoxy 2 Methyl 1 Propanol

Fundamental Reaction Types and Product Formation

The reactivity of 2-acetoxy-2-methyl-1-propanol (B563328) is dictated by its two functional groups: the primary hydroxyl group and the acetoxy group. These sites allow for a range of transformations, leading to the formation of carbonyl analogs, diols, or products of substitution.

Oxidative Transformations to Carbonyl Analogs (e.g., 2-acetoxy-2-methylpropanal)

The primary alcohol functional group of this compound can be oxidized to its corresponding aldehyde, 2-acetoxy-2-methylpropanal. smolecule.com The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Mild oxidizing agents are typically employed for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.com Common reagents for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). chemistryviews.orglibretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method. masterorganicchemistry.comchemistryviews.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) would lead to the formation of the corresponding carboxylic acid. masterorganicchemistry.com

The general reaction is as follows:

CH₃C(O)OC(CH₃)₂CH₂OH + [O] → CH₃C(O)OC(CH₃)₂CHO

A selection of suitable oxidizing agents for this transformation is presented in the table below.

| Reagent | Description |

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid that oxidizes primary alcohols to aldehydes. libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound known for its high yields and mild reaction conditions. libretexts.org |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine. chemistryviews.org |

| Collins Reagent | A complex of chromium(VI) oxide with pyridine (B92270) in dichloromethane. chemistryviews.orgvedantu.com |

Reductive Transformations to Diols (e.g., 2-methyl-1,2-propanediol)

The reduction of the acetoxy group in this compound leads to the formation of 2-methyl-1,2-propanediol. This transformation can be achieved through hydrolysis of the ester bond, typically under basic or acidic conditions, or by using reducing agents.

Hydrolysis, the cleavage of the ester by water, can be catalyzed by either an acid or a base. Basic hydrolysis, also known as saponification, is an irreversible process that yields the alcohol and the salt of the carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. wikipedia.org

Alternatively, the ester can be reduced directly to the diol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will reduce the ester to two alcohols; in this case, one of the products is the desired 2-methyl-1,2-propanediol, and the other is ethanol.

The hydrolysis reaction is as follows:

CH₃C(O)OC(CH₃)₂CH₂OH + H₂O ⇌ 2-methyl-1,2-propanediol + CH₃COOH

Nucleophilic Substitution Reactions of the Acetoxy Moiety

The acetoxy group in this compound can be displaced by a nucleophile in a substitution reaction. smolecule.com The nature of the substrate (tertiary) suggests that these reactions may proceed through an Sₙ1-type mechanism, involving the formation of a carbocation intermediate after the departure of the acetate (B1210297) leaving group. However, the adjacent hydroxyl group can play a significant role, potentially influencing the reaction mechanism and outcome.

The rate of Sₙ1 reactions is primarily dependent on the concentration of the substrate and is fastest for tertiary substrates due to the stability of the resulting carbocation. masterorganicchemistry.com In contrast, Sₙ2 reactions are bimolecular, with rates depending on the concentrations of both the substrate and the nucleophile, and are faster for primary substrates. masterorganicchemistry.comlibretexts.org

The general form of the nucleophilic substitution is:

CH₃C(O)OC(CH₃)₂CH₂OH + Nu⁻ → Nu-C(CH₃)₂CH₂OH + CH₃COO⁻

Where Nu⁻ represents the incoming nucleophile. The table below summarizes the key differences between Sₙ1 and Sₙ2 reaction mechanisms.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Substrate] (First-order) masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] (Second-order) masterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Stereochemistry | Mixture of retention and inversion masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Intermediate | Carbocation savemyexams.com | Transition state libretexts.org |

Detailed Mechanistic Studies

The presence of a neighboring hydroxyl group to the acetoxy function in this compound introduces the possibility of intramolecular interactions that can significantly influence the mechanism and stereochemical outcome of its reactions.

Role of Acetoxonium Ion Intermediates in Related Esterifications and Halogenations

In reactions involving vicinal diols and their derivatives, the formation of cyclic acetoxonium ion intermediates is a well-established mechanistic feature. researchgate.net This occurs through neighboring group participation, where the oxygen of an acetyl group acts as an internal nucleophile, displacing a leaving group on an adjacent carbon to form a five-membered ring. libretexts.orglibretexts.org This participation can accelerate the reaction rate and control the stereochemistry of the product. libretexts.org

For instance, in halogenation reactions of diols using acetyl halides, an acetoxonium ion can be formed. researchgate.net Subsequent attack by a halide ion on this cyclic intermediate leads to the product. The regioselectivity of the nucleophilic attack on the acetoxonium ion is influenced by steric and electronic factors.

The formation of acetoxonium ions has been observed in various reactions, including the conversion of vicinal diols to epoxides via halohydrin ester intermediates. researchgate.net These intermediates are also implicated in the reactions of 2-acyloxyisobutyryl halides with diols, where they play a key role in the formation of trans-2-chlorocycloalkyl acetates from cis-cycloalkane-1,2-diols. researchgate.net

Stereochemical Outcomes in Vicinal Diol Reactions with Acyloxyisobutyryl Halides

The reactions of vicinal diols with 2-acyloxyisobutyryl halides provide a clear example of how neighboring group participation dictates the stereochemical outcome. Studies have shown that cis-vicinal diols react with reagents like 2-acetoxyisobutyryl chloride to form trans-chloroacetates with high stereoselectivity. researchgate.netu-tokyo.ac.jp

This stereospecificity is explained by a mechanism involving the formation of a cyclic acetoxonium ion intermediate. The initial reaction of the diol with the acyl halide forms an ester. The neighboring hydroxyl group then attacks the ester carbonyl, leading to the formation of the acetoxonium ion. Subsequent backside attack by the halide ion on one of the carbons of the five-membered ring results in the opening of the ring and the formation of the trans product, with inversion of configuration at the center of attack. u-tokyo.ac.jp

In contrast, the reaction of trans-vicinal diols with the same reagents often leads to a complex mixture of products, with little to no formation of the chloroacetate (B1199739). researchgate.netu-tokyo.ac.jp This difference in reactivity highlights the critical role of the cis-stereochemistry of the diol in facilitating the formation of the acetoxonium ion intermediate and directing the stereochemical course of the reaction.

The table below summarizes the observed stereochemical outcomes.

| Reactant Stereochemistry | Reagent | Predominant Product Stereochemistry | Mechanistic Intermediate |

| cis-Vicinal Diol | 2-Acetoxyisobutyryl chloride | trans-Chloroacetate researchgate.netu-tokyo.ac.jp | Acetoxonium ion u-tokyo.ac.jp |

| trans-Vicinal Diol | 2-Acetoxyisobutyryl chloride | Complex mixture, minor chloroacetate researchgate.netu-tokyo.ac.jp | - |

Degradation Pathways and Stability

While specific degradation studies on this compound are not extensively documented in publicly available literature, its structural features—an ester and a primary alcohol—suggest potential pathways for degradation. Insights can be drawn from the degradation behavior of structurally analogous compounds, which have been studied in detail for industrial and environmental applications.

The oxidative degradation of this compound can be inferred by examining its structural relative, 2-Amino-2-methyl-1-propanol (B13486) (AMP), a compound widely used in CO2 capture technologies where it is exposed to oxidative conditions. acs.org Studies on AMP reveal that its degradation is a significant issue, proceeding through complex radical mechanisms. usn.noresearchgate.net The process is believed to be initiated by a hydrogen abstraction step, leading to the formation of a peroxyl radical, which then decomposes to generate various primary and secondary degradation products. usn.no This mechanism is not a chain reaction. usn.no

In the context of CO2 capture solvents, the oxidative and thermal degradation of 2-Amino-2-methyl-1-propanol (AMP) leads to a variety of products. The specific products formed depend on whether the stress is primarily oxidative or thermal.

Under oxidative stress , the main degradation products identified include acetone (B3395972), 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.nobioline.org.br Other identified products from oxidative pathways include ammonia (B1221849) and various acids such as formic, acetic, oxalic, and glycolic acid. bioline.org.bracs.org

Under thermal stress , particularly in the presence of CO2, the primary degradation products are different. Key thermal degradation products include 4,4-dimethyl-2-oxazolidinone, 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol, and acetone. acs.orgnih.govnih.gov

The table below summarizes the major degradation products of AMP identified under different conditions.

| Degradation Condition | Major Identified Products |

| Oxidative Degradation | Acetone, 2,4-Lutidine, 4,4-Dimethyl-2-oxazolidinone, Formate, Ammonia. usn.noacs.org |

| Thermal Degradation | 4,4-Dimethyl-2-oxazolidinone, 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol, Acetone, Ammonia. acs.orgnih.govnih.gov |

| Atmospheric Photo-oxidation | Major: 2-Amino-2-methylpropanal. Minor: Propan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde (B43269), 2-Methyl-2-(nitroamino)-1-propanol. nih.govnih.gov |

The rate of oxidative degradation of 2-Amino-2-methyl-1-propanol (AMP) is significantly influenced by several environmental and operational factors. bioline.org.br

Temperature: The degradation rate of AMP increases with temperature. researchgate.net Thermal degradation is generally considered negligible at temperatures below 140°C in the absence of oxygen, but in oxidative environments, the rate is accelerated even at lower temperatures between 100-140°C. acs.orgresearchgate.net

Oxygen Concentration: The oxidative degradation rate is strongly dependent on the partial pressure of oxygen. researchgate.net Studies have shown that at high temperatures (100-140°C), the degradation can become limited by the mass transfer of oxygen into the liquid phase. usn.no

CO2 Loading: The concentration of absorbed CO2 also affects stability. The degradation rate of AMP has been observed to increase with higher CO2 loading in the solvent. usn.nousn.no

Metal Ions: The presence of metal ions, such as those from stainless steel corrosion (e.g., Fe²⁺), can act as catalysts for oxidative degradation reactions. acs.orgusn.no However, some studies on AMP have reported observing no significant catalytic effect under certain thermal conditions. usn.no

The following table summarizes the key factors and their effects on the degradation of AMP.

| Factor | Effect on AMP Degradation Rate |

| Temperature | Rate increases with increasing temperature. researchgate.net |

| Oxygen Partial Pressure | Rate increases with higher oxygen concentration. researchgate.net |

| CO2 Loading | Rate increases with higher CO2 loading. usn.no |

| Metal Ions (e.g., Fe²⁺) | Can catalyze oxidative degradation. acs.orgusn.no |

Once released into the atmosphere, compounds like this compound are expected to undergo photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. Extensive studies on 2-Amino-2-methyl-1-propanol (AMP) provide a model for this process. nih.govacs.org

The reaction of AMP with OH radicals is rapid, with a measured rate coefficient of approximately 2.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature, corresponding to a short atmospheric lifetime of about 10 hours. nih.govacs.orgfederalregister.gov Theoretical and experimental studies show the reaction proceeds via hydrogen abstraction by the OH radical. nih.govnih.govacs.org The most favorable site for abstraction is the methylene (B1212753) (-CH2-) group, accounting for over 70% of the reaction. nih.govnih.govacs.org Abstraction from the amino (-NH2) group (5-24%) and methyl (-CH3) groups (5-10%) also occurs, while abstraction from the hydroxyl (-OH) group is negligible under atmospheric conditions. nih.govnih.govacs.org

This initiation step leads to the formation of several products. The major gas-phase product identified is 2-amino-2-methylpropanal. nih.govacs.orgwhiterose.ac.uk Minor primary products include propan-2-imine, acetamide, formaldehyde, 2-iminopropanol, and 2-methyl-2-(nitroamino)-1-propanol. nih.govnih.gov

The presence of an acetate ester group in this compound makes it susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent alcohol (2-methyl-1,2-propanediol) and acetic acid. The stability of this ester bond is highly dependent on the pH of the solution.

To understand this behavior, the hydrolytic stability of a related compound, 1-Methoxy-2-propanol acetate (PMA), can be examined. Studies show that PMA is stable in neutral (pH 7) and acidic (pH 4) aqueous solutions. oecd.org However, under alkaline conditions (pH 9) at 25°C, it undergoes hydrolysis with a half-life of 8.10 days. oecd.org This indicates that the ester linkage in such compounds is generally stable under neutral to acidic conditions but is readily cleaved in an alkaline environment. This susceptibility to hydrolysis is an important consideration, as it has been observed even during sample collection on certain media. osha.gov

Computational and Theoretical Chemistry of 2 Acetoxy 2 Methyl 1 Propanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-acetoxy-2-methyl-1-propanol (B563328) at the molecular level. These computational methods allow for the prediction and analysis of various molecular features that are often challenging to determine experimentally.

Molecular Geometry and Vibrational Frequencies Analysis (e.g., using DFT methods)

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For a molecule like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G**, which provides a good balance between accuracy and computational cost. nih.gov The conformational stability of similar propanol (B110389) derivatives has been successfully investigated using these methods, revealing the preference for specific gauche or trans structures. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. The analysis of these vibrational modes provides a "fingerprint" of the molecule, allowing for its identification and characterization. For instance, in related alcohols, a broad and intense band around 3400 cm⁻¹ in the infrared spectrum is indicative of strong intermolecular hydrogen bonding involving the hydroxyl group. nih.gov A tentative vibrational assignment for the normal modes can be made by comparing the computed frequencies with experimental data. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for a Propanol Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3428 |

| C-H Asymmetric Stretch | 2919 |

| C-H Symmetric Stretch | 2873 |

| C=O Stretch | 1726 |

| C-O Stretch | 1246 |

| C-C Stretch | 986 |

This table presents illustrative data for a related propanol derivative to demonstrate typical vibrational frequencies calculated using DFT methods. Specific values for this compound would require dedicated calculations.

Electronic Structure and Molecular Orbital Theory (e.g., Total and Partial Density of States)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. guidechem.com The principles of MO theory state that atomic orbitals combine to form an equal number of molecular orbitals, which are classified as bonding (lower energy) or antibonding (higher energy). guidechem.com The distribution of electrons within these molecular orbitals determines the molecule's electronic properties, such as its stability and reactivity. guidechem.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

The total and partial density of states (TDOS and PDOS) provide a more detailed picture of the electronic structure. The TDOS shows the number of available electronic states at each energy level, while the PDOS breaks this down to show the contribution of individual atoms or groups of atoms to the molecular orbitals. This analysis helps to understand the nature of chemical bonding and the distribution of electron density within the molecule.

Table 2: Illustrative Molecular Orbital Energies for a Representative Organic Molecule

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.2 |

| HOMO | -6.5 |

| HOMO-1 | -7.8 |

This table provides an illustrative example of molecular orbital energies for a generic organic molecule. Actual values for this compound would be determined through specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts using GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical technique for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This method, often employed in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts. beilstein-journals.org

For alcohols and their derivatives, computational methods have been shown to provide excellent linear correlation between experimental and computed chemical shifts, particularly when solvent effects are taken into account using models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net The accuracy of these predictions is valuable for confirming molecular structures and assigning signals in complex NMR spectra. researchgate.net Different functionals and basis sets can be tested to achieve the best agreement with experimental data. beilstein-journals.org

Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for an Alcohol

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| OH | 4.5 | 4.4 |

| CH₂ | 3.6 | 3.55 |

| CH₃ | 1.2 | 1.15 |

This table is a representative example showing the typical correlation between experimental and GIAO-calculated NMR chemical shifts for an alcohol. Specific calculations would be required for this compound.

Dipole Moment and Nonlinear Optical Properties Computation

Nonlinear optical properties, such as polarizability (α) and the first hyperpolarizability (β), describe how the dipole moment of a molecule changes in the presence of an external electric field. gaussian.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. These properties can be computed using finite-field methods within a DFT framework. gaussian.com The calculated values are often compared to those of well-known NLO materials like urea (B33335) to assess their potential. researchgate.net

Table 4: Illustrative Calculated Dipole Moment and Hyperpolarizability for an Organic Ester

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 0.5 x 10⁻³⁰ esu |

This table provides illustrative calculated values for a representative organic ester. The actual NLO properties of this compound would need to be determined through specific computational studies.

Reaction Dynamics and Kinetic Modeling

Understanding the degradation and reaction pathways of this compound, particularly in atmospheric or biological systems, can be achieved through reaction dynamics and kinetic modeling.

Master Equation Modeling of Reaction Steps in Degradation Pathways

Master equation modeling is a powerful theoretical tool used to simulate the kinetics of complex chemical reactions, such as the atmospheric degradation of organic compounds. nih.govwhiterose.ac.uk This approach is particularly useful for reactions that proceed through multiple steps and involve chemically activated intermediates. nih.gov

For the atmospheric degradation of a compound like this compound, the process is likely initiated by reaction with hydroxyl (OH) radicals. nih.govacs.org Quantum chemical calculations are first used to determine the potential energy surface of the reaction, identifying the transition states and intermediates for various possible reaction channels, such as hydrogen abstraction from different sites on the molecule. nih.gov

The energy and molecular data from these calculations are then used as input for the master equation model. whiterose.ac.uk The model solves a system of differential equations to describe the time evolution of the populations of reactants, intermediates, and products under specific conditions of temperature and pressure. nih.gov This allows for the calculation of rate coefficients and branching ratios for the different degradation pathways, providing a detailed mechanistic understanding of the compound's atmospheric fate. nih.govacs.org

Development of Kinetic Reaction Networks for Complex Synthesis Systems (e.g., for 2-methyl-1-propanol)

The synthesis of 2-methyl-1-propanol (B41256), a direct precursor to this compound, often involves complex reaction networks from synthesis gas (a mixture of hydrogen and carbon monoxide). Computational and kinetic modeling are crucial for understanding and optimizing these processes.

A notable example is the development of a five-parameter kinetic reaction network for the synthesis of oxygenates, including 2-methyl-1-propanol, from synthesis gas over a cesium-promoted Cu/ZnO catalyst. This model successfully describes a product distribution of 16 different alcohols and esters under a range of operating conditions. The primary carbon-carbon bond-forming reactions within this network are insertion, which leads to linear alcohols, and β-addition, which results in the formation of 2-methyl branched primary alcohols like 2-methyl-1-propanol.

Kinetic analyses have shown that β-addition occurs more rapidly than insertion, which is the initial carbon-carbon bond-forming step. This kinetic preference contributes to high yields of both methanol (B129727) and 2-methyl-1-propanol. The model's parameters, including their temperature dependence and apparent activation energies, have been determined, enabling the prediction of product compositions across a wide array of process conditions. Further validation of this kinetic network has been achieved through studies using ¹³C labeled alcohols in the feed gas. The distribution of the ¹³C isotope in the resulting products was consistent with the reaction pathways proposed by the model.

Kinetic studies on the esterification of isobutanol with acetic acid, the direct reaction to form this compound, have also been conducted. Research using an ion exchange resin (Amberlyst 15) as a catalyst has determined the activation energy for this reaction.

Table 1: Activation Energies for the Esterification of Acetic Acid with Butanol Isomers

| Reactant | Catalyst | Activation Energy (kJ/mol) |

| n-butanol | Amberlyst 15 | 28.45 |

| Isobutanol | Amberlyst 15 | 23.29 |

This table is generated based on data from a kinetic study of the esterification of acetic acid with n-butanol and isobutanol. semanticscholar.orgresearchgate.net

Theoretical Studies of Hydrogen Abstraction Branching Ratios

Theoretical studies on hydrogen abstraction are fundamental to understanding the initial steps of oxidation and degradation of alcohols. While specific studies on this compound are scarce, research on its parent alcohol, 2-methyl-1-propanol (isobutanol), and structurally similar compounds provides significant insights.

Multistructural variational transition state theory (MS-CVT) with small-curvature tunneling (SCT) has been employed to calculate the forward and reverse rate constants for the hydrogen abstraction from the C2 carbon of 2-methyl-1-propanol by the hydroperoxyl radical. These calculations, performed over a temperature range of 250–2400 K, highlight the importance of considering multiple structures and torsional anharmonicity. Neglecting these factors can lead to significant errors in the calculated rate constants, with errors reaching factors of 8.8 at 1000 K and 13 at 2400 K for the forward reaction. acs.org

For the reaction of propanol isomers with the hydroxyl (OH) radical, theoretical calculations show that the dominant hydrogen abstraction channels depend on the structure of the alcohol. In the case of 1-propanol, abstraction from the α-CH₂ group is favored at low temperatures. researchgate.net For 2-propanol, abstraction from the -CH group is dominant. researchgate.net These findings suggest that for 2-methyl-1-propanol, abstraction would likely favor the hydrogen atoms on the carbon bearing the hydroxyl group.

Further theoretical work on the atmospheric chemistry of the structurally related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) initiated by OH radicals provides a useful analogy. Quantum chemistry calculations and master equation modeling have been used to predict the branching ratios for hydrogen abstraction from different sites on the molecule. jchr.org

Table 2: Predicted and Experimental Branching Ratios for H-Abstraction from 2-Amino-2-methyl-1-propanol by OH Radicals at 298 K

| Site of H-Abstraction | Predicted Branching Ratio (%) | Experimental Branching Ratio (%) |

| -CH₃ groups | 5-10 | 6 |

| -CH₂- group | >70 | 70 |

| -NH₂ group | 5-20 | 24 |

| -OH group | <0.1 | - |

This table is generated from data from a theoretical and experimental study on the atmospheric chemistry of 2-amino-2-methyl-1-propanol. jchr.org

These studies collectively underscore the power of computational chemistry in elucidating complex reaction networks and predicting the reactivity of molecules like this compound, often by leveraging detailed analyses of its precursors and structural analogs.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the characterization of 2-Acetoxy-2-methyl-1-propanol (B563328), offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the isomeric purity of this compound.

The structure of this compound features four unique proton environments and five distinct carbon environments, leading to a characteristic set of signals in the NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals with an integration ratio of 3:6:2:1.

A singlet corresponding to the three protons of the acetyl methyl group (CH₃CO-).

A singlet for the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂).

A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

A broad singlet for the hydroxyl proton (-OH), which can exchange with trace amounts of water in the solvent, leading to a variable chemical shift and broadness.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. The spectrum for this compound is predicted to have five signals.

A signal for the carbonyl carbon of the ester group.

A signal for the quaternary carbon atom bonded to the two methyl groups and the acetoxy group.

A signal for the methylene (B1212753) carbon of the primary alcohol.

A signal for the two equivalent geminal methyl carbons.

A signal for the acetyl methyl carbon.

Quaternary carbons, like the carbonyl and the central C2 carbon, typically show signals of lower intensity compared to protonated carbons. youtube.com The chemical shifts are crucial for distinguishing this compound from its isomers, as the electronic environment of each carbon and proton would be unique to that specific structure. The absence of unexpected signals confirms the isomeric purity of the sample. illinois.edu

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(O)CH₃ | ~2.1 | Singlet | -C(O)CH₃ | ~171 |

| -C(CH₃)₂ | ~1.3 | Singlet | -C(CH₃)₂ | ~75 |

| -CH₂OH | ~3.6 | Singlet | -CH₂OH | ~68 |

| -OH | Variable (e.g., ~2-4) | Broad Singlet | -C(CH₃)₂ | ~25 |

| -C(O)CH₃ | ~21 |

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a common practice in NMR spectroscopy. Deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the analyte without creating large solvent signals in the ¹H NMR spectrum. carlroth.comsigmaaldrich.com These solvents also provide a deuterium signal that the spectrometer can use for field-frequency stabilization, known as the "lock."

While compounds like tetramethylsilane (B1202638) (TMS) are universally accepted as internal reference standards for calibrating the chemical shift scale to 0.0 ppm, specific deuterated compounds can also serve as standards. carlroth.comsigmaaldrich.com However, there is no evidence in the scientific literature to suggest that this compound-d6 (where the six geminal methyl protons are replaced by deuterium) is used as a common reference standard. Reference standards are typically chosen for their chemical inertness and simple, easily recognizable NMR signals. illinois.edu

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the key functional groups are the primary alcohol (-OH) and the ester (-CO₂R). The IR spectrum will exhibit characteristic absorption bands for these groups.

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups of different molecules. docbrown.info

C-H Stretch: Absorptions corresponding to the stretching vibrations of C-H bonds in the methyl and methylene groups typically appear in the 3000-2850 cm⁻¹ region. docbrown.info

C=O Stretch (Ester): A very strong and sharp absorption peak is characteristic of the carbonyl group (C=O) in the ester functional group. This peak is expected to appear in the range of 1750-1735 cm⁻¹.

C-O Stretch: The spectrum will also show strong C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹). There are two different C-O single bonds (the C-O of the alcohol and the C-O of the ester), which will result in distinct absorptions in this region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (R-OH) | O-H stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H stretch | 3000 - 2850 | Medium-Strong |

| Ester (R-C=O-OR') | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Ester / Alcohol | C-O stretch | 1300 - 1000 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). youtube.com The molecular weight of this compound is 132.16 g/mol , so the molecular ion peak is expected at m/z = 132. nih.gov

This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged ions. The pattern of these fragments is predictable and provides a fingerprint for the molecular structure. libretexts.org

Key fragmentation pathways for this compound would include:

Formation of the Acetylium Ion: A common fragmentation for acetate (B1210297) esters is the cleavage of the C-O bond to form a highly stable acetylium ion ([CH₃CO]⁺). This fragment is expected to be very abundant and would appear at m/z = 43.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom of the alcohol is common. Loss of the hydroxymethyl radical (•CH₂OH, mass 31) would result in a fragment ion at m/z = 101.

Loss of a Methyl Radical: Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃, mass 15), leading to a fragment at m/z = 117.

Loss of Acetic Acid: A rearrangement reaction can lead to the elimination of a neutral molecule of acetic acid (CH₃COOH, mass 60), producing a fragment ion at m/z = 72.

Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Identity of Fragment | Origin |

|---|---|---|

| 132 | [C₆H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 101 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 73 | [M - OCOCH₃]⁺ | Loss of acetoxy radical |

| 43 | [CH₃CO]⁺ | Acetylium ion (often base peak) |

Mass Spectrometry (MS)

Utility of Deuterium Labeling in MS for Tracking Molecules in Complex Mixtures (e.g., SIM, MSI)

Deuterium (²H) labeling is a powerful technique in mass spectrometry (MS) for the precise tracking and quantification of molecules within complex biological or chemical matrices. nih.govacs.org The strategy involves replacing one or more hydrogen atoms in the target molecule, in this case, this compound, with deuterium atoms. This substitution results in a compound that is chemically identical to the original but has a higher molecular weight, creating an isotopic variant that can be distinguished by a mass spectrometer. princeton.edu

The primary advantage of using a deuterated internal standard is that it co-elutes with the non-labeled analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the MS source. researchgate.net This allows for highly accurate quantification, as the ratio of the analyte to the known concentration of the internal standard remains consistent. acs.org

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is programmed to detect only a few specific mass-to-charge (m/z) ratios corresponding to the analyte and its deuterated standard. By focusing on these specific ions, the signal-to-noise ratio is significantly enhanced, allowing for the detection and quantification of trace amounts of this compound that might otherwise be obscured by the chemical noise of a complex mixture.

Mass Spectrometry Imaging (MSI): MSI is a technique used to visualize the spatial distribution of chemical compounds within a sample. When a deuterated standard of this compound is applied uniformly to a sample surface (e.g., a tissue section), it can be used to normalize the signal of the endogenous, non-labeled compound. This allows for the creation of an accurate map showing the distribution and relative abundance of this compound across the sample.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and degradation products, as well as for quantifying its purity.

Gas Chromatography (GC) for Purity Assessment and Degradation Product Identification

Gas chromatography is a premier analytical technique for separating and analyzing volatile compounds. birchbiotech.com It is highly effective for assessing the purity of substances like this compound and for identifying any volatile degradation products. Purity is determined by injecting a sample into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. youtube.com The resulting chromatogram displays a series of peaks, with the area under each peak being proportional to the concentration of that component. youtube.com The purity of this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com

In degradation studies, GC coupled with a mass spectrometer (GC-MS) is invaluable. The compound can degrade through hydrolysis of the ester bond, leading to the formation of acetic acid and 2-methyl-1,2-propanediol. Further oxidative degradation could potentially yield smaller, volatile molecules. researchgate.netusn.no GC-MS separates these degradation products, and the mass spectrometer provides their mass spectra, which act as a "chemical fingerprint" for identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and isolation of non-volatile or thermally unstable impurities that are not suitable for GC analysis. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.comsielc.com In this setup, the compound and its impurities are separated based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The development of an HPLC method involves optimizing parameters such as the column type, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), and detector wavelength to achieve baseline separation of all relevant compounds. nih.gov Once separated, impurities can be collected via preparative HPLC for subsequent structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) or high-resolution mass spectrometry. sielc.com This allows for the identification of process-related impurities from the synthesis or degradation products formed during storage.

Ion Chromatography (IC) for Ionic Species Analysis in Degradation Studies

Ion Chromatography (IC) is a specialized subset of liquid chromatography designed specifically for the analysis of ionic species. researchgate.net It is particularly well-suited for degradation studies of compounds like this compound, where ionic products may be formed. researchgate.net The primary degradation pathway, hydrolysis, liberates the acetate ion. IC can effectively separate and quantify this anion, providing a direct measure of the extent of hydrolytic degradation.

The system uses an ion-exchange column as the stationary phase. For analyzing the acetate anion, an anion-exchange column would be used. The separated ions are typically measured using a conductivity detector. This technique is highly sensitive and is crucial for stability studies, allowing for the quantification of small amounts of ionic degradation products that could impact the quality and stability of the final product.

Research Applications and Emerging Areas of 2 Acetoxy 2 Methyl 1 Propanol

Role as a Versatile Chemical Intermediate in Advanced Organic Syntheses

2-Acetoxy-2-methyl-1-propanol (B563328) is recognized for its utility as a valuable intermediate in the field of organic synthesis. smolecule.compharmaffiliates.com Its bifunctional nature, possessing both a primary hydroxyl (-OH) group and an ester (-OCOCH₃) group on a tertiary carbon, allows for a range of chemical transformations. smolecule.com This structure makes it a useful building block for creating more complex molecules. smolecule.com The presence of these two distinct functional groups enables chemists to perform sequential reactions, modifying one part of the molecule while leaving the other intact for subsequent steps. This versatility is a key attribute for intermediates in multi-step synthetic pathways. smolecule.com

Catalytic Processes and Innovations in Material Science Utilizing the Compound

While direct catalytic applications of this compound are not extensively documented, research into structurally related compounds, particularly its parent alcohol 2-methyl-1-propanol (B41256), provides significant insights into potential catalytic pathways and material science innovations.

Catalytic Dehydrogenation of Related Propanols

The catalytic dehydrogenation of primary alcohols, such as the related 2-methyl-1-propanol, is a well-studied process for producing aldehydes. cas.cz This reaction typically involves passing the alcohol vapor over a heated catalyst. cas.cz Zinc oxide-chromium oxide catalysts have been shown to be effective for this transformation. cas.cz The process is a key step in converting alcohols to more oxidized chemical species, with the corresponding aldehyde being the primary product. cas.cz

For instance, studies on various aliphatic primary alcohols, including 2-methyl-1-propanol, have been conducted to understand the effects of molecular structure on the reaction rate. cas.cz In these processes, selectivity is crucial, aiming to maximize the production of the desired aldehyde while minimizing side reactions like dehydration. cas.cz The reaction temperature is a critical parameter; for example, in the dehydrogenation of 1-methoxy-2-propanol, temperatures around 400°C are needed to achieve good yields with high selectivity. cas.cz

The table below summarizes typical conditions and observations for the dehydrogenation of related alcohols.

| Alcohol Studied | Catalyst System | Temperature Range (°C) | Key Findings |

| 2-Propanol | Pt supported on Alumina-Ceria (Pt/Al2O3-CeO2) | 120 - 270 | Reduced catalysts showed high dehydrogenation activity, producing acetone (B3395972) and hydrogen at lower temperatures (<240°C). rmiq.org |

| 2-Methyl-1-propanol | Zinc Oxide-Chromium Oxide | ~400 | Effective for producing the corresponding aldehyde, 2-methylpropanal. cas.cz |

| Mixed Alcohols (including 2-methyl-1-propanol) | Various (HZSM-5, SAPO-34) | 250 - 350 | These catalysts were primarily studied for dehydration to olefins, a competing reaction to dehydrogenation. nrel.gov |

Optimization of Catalysts for Alcohol Synthesis (e.g., 2-methyl-1-propanol/methanol)

Significant research has focused on the catalytic synthesis of higher alcohols, including 2-methyl-1-propanol, from synthesis gas (a mixture of H₂ and CO). acs.orgacs.org This process is a cornerstone of converting non-petroleum feedstocks into valuable chemicals and fuel additives. The optimization of catalysts is critical to steer the reaction towards desired products, particularly branched-chain alcohols like 2-methyl-1-propanol. osti.gov

Cesium-promoted Copper/Zinc Oxide/Chromium Oxide (Cs/Cu/ZnO/Cr₂O₃) catalysts have been identified as highly effective for this synthesis. acs.orgosti.gov The cesium acts as a basic promoter that directs the synthesis pathway toward 2-methyl-1-propanol. osti.gov Researchers have employed innovative reactor configurations, such as a double-bed system with different temperature zones, to optimize yields. acs.org In this setup, lower alcohols formed in a cooler first bed act as precursors for higher alcohol formation in a hotter second bed. acs.org This configuration achieved a high space-time yield of 202 g of 2-methyl-1-propanol per kilogram of catalyst per hour. acs.org Kinetic models have been developed to predict optimal conditions and catalyst bed ratios for maximizing the yield of isobutanol. acs.orgosti.gov

The table below details experimental conditions and outcomes for the synthesis of 2-methyl-1-propanol.

| Catalyst System | Pressure (MPa) | H₂/CO Ratio | Temperature (°C) | Key Outcome |

| 3 mol % Cs−Cu/ZnO/Cr₂O₃ (double bed) | 7.5 | 0.75 | Top Bed: 325, Bottom Bed: 340-430 | High space-time yield of 2-methyl-1-propanol (202 g/kg cat/h). acs.org |

| Cs/Cu/ZnO | 7.5 | 0.45 | 310 | Product distribution favors branched alcohols over linear ones, with a maximum yield in 2-methyl-1-propanol. osti.gov |

| Cu/Zn/Al (with alkali doping) | Not specified | Not specified | 350-700 (calcination) | Studies focused on catalyst deactivation and the effects of different alkali metal dopants. osti.gov |

Specialized Research Tools in Biochemical and Biological Studies

Applications as Isotopic Tracers in Metabolic and Enzymatic Pathways

The isotopically labeled version of the compound, this compound-d6, serves as an important tool in scientific research. smolecule.com In this variant, six hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612). smolecule.com Such deuterated compounds are widely used as isotopic tracers. When introduced into a biological system, their path can be followed using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

This allows researchers to elucidate complex metabolic and enzymatic pathways. By tracking the labeled molecule and its breakdown products, scientists can map how a substance is processed, identify the enzymes involved, and understand the kinetics of the reactions. The use of ¹³C-labeled alcohols to trace reaction paths in catalytic synthesis provides a parallel example of this powerful technique, where the labeled carbon atoms in the feed gas are tracked to determine their final location in the product molecules, confirming proposed reaction mechanisms. osti.gov

Environmental Chemical Research Contexts (e.g., as a solvent component in CO2 capture research)

In environmental research, compounds structurally similar to this compound are investigated for carbon dioxide (CO₂) capture technologies. A prominent example is 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered amine. rsc.orgnih.gov AMP is studied as an absorbent for post-combustion CO₂ capture, a critical technology for reducing greenhouse gas emissions from power plants. hw.ac.ukresearchgate.net

Research has demonstrated that non-aqueous solutions of AMP can efficiently and reversibly capture CO₂. rsc.org The captured CO₂ is stored in the solution as carbamates and carbonates. rsc.org A key advantage of using AMP in a non-aqueous solvent is the potential for a lower energy requirement for regeneration compared to traditional aqueous amine systems. rsc.org The regeneration process, where the captured CO₂ is released and the amine solvent is recovered for reuse, can be performed at relatively low temperatures of 80–90°C. rsc.org Studies show that the regeneration efficiency of AMP can reach over 98% at an optimal temperature of around 110°C (383 K). nih.gov This high efficiency and lower energy penalty make AMP and its blends, such as with piperazine (B1678402) (PZ), commercially attractive options for CO₂ capture systems. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic pathways for 2-acetoxy-2-methyl-1-propanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 2-methyl-1-propanol with acetic anhydride under acidic or enzymatic catalysis. For example, using sulfuric acid as a catalyst at 60–80°C achieves ~75% yield, but side reactions (e.g., dehydration) may occur if temperature exceeds 90°C . Alternatively, lipase-mediated esterification in non-aqueous solvents (e.g., hexane) provides higher selectivity but requires longer reaction times (24–48 hours). Purity can be optimized via fractional distillation (boiling point ~160–165°C) .

Q. How can researchers characterize this compound using analytical techniques?

- Methodological Answer :

- GC-MS : Confirm molecular weight (146.19 g/mol) and fragmentation patterns (e.g., m/z 43 for acetyl group).

- NMR : H NMR shows signals at δ 1.2 ppm (methyl group), δ 2.0 ppm (acetoxy CH), and δ 4.1 ppm (methylene adjacent to oxygen).

- IR : Peaks at 1740 cm (C=O stretch) and 1240 cm (C-O ester bond) .

Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use EN 374-certified gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at <25°C. Monitor for acetic acid odor, indicating hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Conflicting data (e.g., water solubility ranging from 5–15 g/L) require experimental validation:

Q. What catalytic systems enhance the reactivity of this compound in ester exchange reactions?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C or RuCl) facilitate transesterification with alcohols (e.g., methanol) to produce 2-methyl-1-propanol derivatives. Kinetic studies show pseudo-first-order behavior with activation energy ~50 kJ/mol. Side-product formation (e.g., diketones) can be suppressed using molecular sieves to absorb water .

Q. What toxicological mechanisms underlie the compound’s GHS hazard classifications?

- Methodological Answer : Acute oral toxicity (LD ~2000 mg/kg in rats) correlates with metabolic release of acetic acid, causing gastrointestinal irritation. In vitro assays (e.g., Ames test) indicate no mutagenicity, but prolonged inhalation (≥100 ppm) may induce respiratory inflammation due to esterase-mediated hydrolysis in lung tissue .

Q. How does this compound interact with environmental matrices, and what ecotoxicology studies are needed?

- Methodological Answer :

- Biodegradation : Use OECD 301F test to assess 28-day microbial degradation in freshwater. Predicted half-life: ~30 days.

- Aquatic Toxicity : Perform Daphnia magna LC assays; preliminary data suggest EC >100 mg/L.

- Environmental Persistence : Model using EPI Suite; moderate bioaccumulation potential (log Kow ~1.5) .

Contradiction Analysis in Literature

Q. How should researchers address conflicting data on the compound’s flammability and storage requirements?

- Methodological Answer : While some sources classify it as non-flammable (flash point >100°C), others note vapor formation at elevated temperatures. Resolve via:

- Flash Point Testing : Use Pensky-Martens closed-cup apparatus.

- Thermal Stability : DSC/TGA analysis to identify exothermic decomposition above 200°C.

Store in inert atmospheres (N) if impurities (e.g., residual acetic acid) lower ignition thresholds .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 146.19 g/mol | |

| Boiling Point | 160–165°C | |

| log Kow | ~1.5 | |

| Acute Oral Toxicity (LD₅₀) | 2000 mg/kg (rat) | |

| Recommended Storage Temp | <25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.